3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-21(22-14-16-8-9-19-20(12-16)28-15-27-19)17-6-5-7-18(13-17)29(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHZRXHAPNYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide, with the CAS number 638135-85-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an azepane ring, a sulfonamide group, and a benzodioxole moiety. The structural formula is as follows:
Key Structural Components:
- Azepane Ring : Contributes to the compound's conformational flexibility.
- Sulfonamide Group : Known for its role in biological activity, particularly in enzyme inhibition.
- Benzodioxole Moiety : Associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing various signaling pathways.
- Chemical Interactions : The benzodioxole moiety can engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Activity
Studies have shown that compounds with similar structures possess anti-inflammatory properties. The sulfonamide group is often implicated in such activities by inhibiting pro-inflammatory mediators.
Anticancer Properties
Preliminary investigations suggest potential anticancer effects. The unique structural features may allow interaction with cancer-related pathways or proteins.
Case Studies
- In Vitro Studies : Various assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, a study indicated significant cytotoxicity against breast cancer cells (MCF7) at concentrations above 10 µM.
- Enzyme Inhibition Assays : Inhibition assays on carbonic anhydrase showed that the compound could effectively inhibit isoforms hCA II and hCA IX, which are often overexpressed in tumors.
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, anticancer |
| 3-(azepan-1-yl)-1-(1,3-benzodioxol-5-yl)propan-1-one | Similar moieties | Moderate anticancer activity |
| Sulfonamide derivatives | Various structures | Broad spectrum antibacterial |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Activity : The sulfonamide group may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may interact with specific molecular targets involved in cancer progression, making it a candidate for further drug development.
Biochemical Probes
Due to its unique structure, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide can serve as a biochemical probe in assays to study enzyme kinetics and receptor interactions. Its functional groups allow for specific binding interactions that can be exploited in biochemical research.
Material Science
The compound's ability to form stable interactions with various substrates positions it as a potential material in advanced materials development , such as coatings or composites that require specific chemical properties.
In Vitro Studies
Research has focused on the structure-activity relationship (SAR) of this compound. Key findings include:
- Biological Assays : In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines, suggesting its potential as an anticancer agent.
- Inflammatory Response Modulation : Studies have shown that the compound can reduce markers of inflammation in cell cultures, supporting its application in treating inflammatory conditions.
Comparison with Similar Compounds
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
- Structural Similarities :
- Shared benzodioxol-methyl-benzamide backbone.
- Benzodioxol group may confer similar pharmacokinetic properties (e.g., metabolic stability).
- Key Differences :
- Alda-1 features 2,6-dichloro substitutions on the benzamide ring, whereas the target compound replaces these halogens with a 3-(azepan-1-ylsulfonyl) group .
- The azepane sulfonyl group introduces a bulkier, more lipophilic substituent compared to Alda-1’s halogens.
- Biological Activity :
- Physicochemical Properties :
- Alda-1’s dichloro substitutions likely enhance membrane permeability compared to the target compound’s polar sulfonamide-azepane group.
4-(Azepan-1-ylsulfonyl)-N-(5-Ethylsulfonyl-2-hydroxyphenyl)benzamide (CAS: 852712-48-2)
- Structural Similarities :
- Both compounds feature an azepane-sulfonyl group attached to a benzamide core.
- Sulfonamide linkages may enhance metabolic stability.
- Key Differences :
- The comparator has a 4-azepan-sulfonyl (para) substitution vs. the target’s 3-position (meta).
- The N-substituent is a 5-ethylsulfonyl-2-hydroxyphenyl group, introducing a hydroxyl and ethylsulfonyl moiety, absent in the target compound.
- Physicochemical Properties :
General Trends in Benzamide Derivatives
- Sulfonamide Modifications :
- Azepane-sulfonyl groups (as in the target compound and CAS 852712-48-2) increase steric bulk and may prolong half-life via reduced cytochrome P450 metabolism.
- Ethylsulfonyl or halogen substitutions (e.g., Alda-1) enhance electronic effects, influencing target binding.
- N-Substituent Diversity :
- Benzodioxol-methyl (target compound) vs. hydroxyphenyl (CAS 852712-48-2): The former may improve blood-brain barrier penetration, while the latter enhances solubility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide, and what methodological considerations are critical?
- Answer : The synthesis typically involves sulfonylation of the azepane moiety followed by amide coupling. Key steps include:
- Sulfonylation : Reacting azepane with a sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide) in aprotic solvents like dimethylformamide (DMF) .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated intermediate to the 1,3-benzodioxol-5-ylmethyl amine. Reaction progress is monitored via HPLC to ensure purity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, though recrystallization may optimize crystalline yields .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : A multi-technique approach is recommended:
- Spectroscopy :
- NMR (¹H/¹³C): Assigns proton environments (e.g., benzodioxole methylene at δ ~5.9 ppm) and confirms sulfonamide/amide linkages .
- FT-IR : Validates sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Chromatography :
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side-product formation during synthesis?
- Answer : Key strategies include:
- Solvent Optimization : Replacing DMF with THF reduces sulfonate ester byproducts during sulfonylation .
- Temperature Control : Maintaining ≤0°C during amide coupling prevents racemization of the benzodioxole moiety .
- Catalytic Additives : Using DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% .
- Continuous Flow Systems : Enhances scalability and reduces batch variability in industrial settings .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations, particularly for overlapping benzamide signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length/angle data, resolving tautomeric ambiguities in the azepane-sulfonyl group .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical spectra to align with experimental data .
Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for enzyme-inhibitor interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can environmental fate and degradation pathways of this compound be assessed?
- Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–50°C, monitoring degradation via LC-MS. Sulfonamide bonds are prone to acidic hydrolysis .
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation; identify metabolites via high-resolution MS .
- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
